Rsk4-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

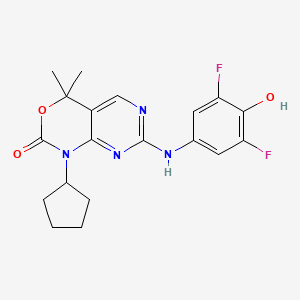

Molecular Formula |

C19H20F2N4O3 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

1-cyclopentyl-7-(3,5-difluoro-4-hydroxyanilino)-4,4-dimethylpyrimido[4,5-d][1,3]oxazin-2-one |

InChI |

InChI=1S/C19H20F2N4O3/c1-19(2)12-9-22-17(23-10-7-13(20)15(26)14(21)8-10)24-16(12)25(18(27)28-19)11-5-3-4-6-11/h7-9,11,26H,3-6H2,1-2H3,(H,22,23,24) |

InChI Key |

MVDARJWPZGHODF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CN=C(N=C2N(C(=O)O1)C3CCCC3)NC4=CC(=C(C(=C4)F)O)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Rsk4-IN-1: A Technical Guide to its Mechanism of Action and the Broader Context of RSK4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal S6 Kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family, is a serine/threonine kinase that acts as a downstream effector of the Ras/MAPK signaling pathway.[1][2] Its involvement in critical cellular processes such as cell growth, survival, and differentiation has implicated it in the pathology of various diseases, including cancer.[1][3] Rsk4-IN-1 has emerged as a potent and selective inhibitor of RSK4, demonstrating significant potential as a tool for studying RSK4 function and as a therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, placed within the broader context of RSK4 signaling and inhibition. It includes a summary of its inhibitory activity, a detailed look at the signaling pathways it modulates, and relevant experimental protocols.

Introduction to RSK4

RSK4 is one of four isoforms (RSK1-4) in the RSK family of kinases.[2] These kinases are characterized by the presence of two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD).[3] Activation of RSK isoforms is a multi-step process initiated by the Ras/MAPK cascade.[2] Extracellular signals lead to the activation of ERK1/2, which then phosphorylates and activates the CTKD of RSK. The activated CTKD, in turn, phosphorylates the NTKD, leading to its full activation.[2] The activated NTKD then phosphorylates downstream substrates, mediating the cellular response. While the RSK isoforms share a high degree of homology, they are thought to have distinct and sometimes opposing functions.[4] The role of RSK4, in particular, has been a subject of debate, with some studies suggesting it acts as a tumor suppressor and others as an oncogene.[3]

This compound: A Potent RSK4 Inhibitor

This compound is a potent inhibitor of RSK4 with a reported half-maximal inhibitory concentration (IC50) of 9.5 nM.[5] This high potency suggests a strong binding affinity for the kinase. This compound has also been shown to possess antitumor activity, highlighting its potential therapeutic value.[5] While the precise molecular interactions between this compound and RSK4 have not been detailed in the available literature, the mechanism of other well-characterized RSK inhibitors provides a likely framework for its action. Many small molecule kinase inhibitors function by competing with ATP for the binding site in the kinase domain.[6][7] Given the high potency of this compound, it is plausible that it acts as an ATP-competitive inhibitor of the RSK4 N-terminal kinase domain.

Quantitative Data for RSK Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other notable RSK inhibitors against the RSK isoforms. This data is crucial for comparing the potency and selectivity of these compounds.

| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Notes |

| This compound | Not Reported | Not Reported | Not Reported | 9.5 | Potent RSK4 inhibitor with antitumor activity.[5] |

| BI-D1870 | 31 | 24 | 18 | 15 | ATP-competitive inhibitor of all RSK isoforms.[8][9] |

| RSK-IN-2 | 30.78 | 37.89 | 20.51 | 91.28 | RSK inhibitor that induces apoptosis.[5] |

| Pluripotin | 500 | 2500 | 3300 | 10000 | Dual inhibitor of ERK1 and RasGAP, also inhibits RSK isoforms.[5][9] |

| SL0101 | Not Reported | Not Reported | Not Reported | Not Reported | Selective RSK inhibitor that interferes with the activation loop phosphorylation.[6] |

RSK4 Signaling Pathways

RSK4 is a key downstream component of the Ras-MAPK signaling pathway. This pathway is activated by a wide range of extracellular signals, including growth factors and mitogens. A simplified representation of this pathway is depicted below. The inhibition of RSK4 by this compound would block the phosphorylation of downstream substrates, thereby modulating the cellular processes regulated by this pathway. Interestingly, some studies suggest that RSK4 can act as a negative regulator of the Ras-ERK pathway, creating a potential feedback loop.[4] Furthermore, RSK4 has been implicated in the PI3K/AKT signaling pathway, with evidence suggesting it can inhibit the phosphorylation of AKT.[1]

Experimental Protocols

The characterization of RSK4 inhibitors like this compound relies on robust and reproducible experimental protocols. A fundamental method for determining the potency of an inhibitor is the in vitro kinase assay.

General Protocol for an In Vitro RSK4 Kinase Assay (Radiometric)

This protocol is a generalized procedure based on common practices for kinase assays.[10][11]

1. Reagents and Buffers:

- Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA.[10] Just before use, add DTT to a final concentration of 0.25 mM.[10]

- Kinase Dilution Buffer: Kinase Assay Buffer diluted 5-fold with a 50 ng/μl BSA solution.[10]

- ATP Stock Solution (10 mM): Dissolve ATP in Kinase Assay Buffer.[10]

- γ-³²P-ATP Assay Cocktail: A mixture of Kinase Assay Buffer, 10 mM ATP stock, and γ-³²P-ATP.[10]

- Substrate Solution: A synthetic peptide substrate for RSK4, such as KRRRLSSLRA, dissolved in water at a concentration of 1 mg/ml.[10][12]

- Active RSK4 Enzyme: Recombinant human RSK4.[10][12]

- Test Inhibitor (e.g., this compound): Diluted to various concentrations in an appropriate solvent (e.g., DMSO).

- 1% Phosphoric Acid Solution. [10]

- P81 Phosphocellulose Paper. [10]

2. Assay Procedure:

- Prepare serial dilutions of the test inhibitor (this compound).

- In a reaction tube, add the active RSK4 enzyme diluted in Kinase Dilution Buffer.

- Add the test inhibitor at various concentrations. Include a control with no inhibitor.

- Add the substrate solution.

- Initiate the kinase reaction by adding the γ-³²P-ATP Assay Cocktail. The final reaction volume is typically 25-50 μl.

- Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).[10]

- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[10]

- Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated γ-³²P-ATP.[10]

- Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

3. Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal curve.

Visualizing Workflows and Mechanisms

Experimental Workflow for Screening RSK4 Inhibitors

The following diagram illustrates a typical workflow for screening and characterizing novel RSK4 inhibitors.

Logical Relationship of an ATP-Competitive Inhibitor

The diagram below illustrates the principle of ATP-competitive inhibition, a likely mechanism of action for this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of RSK4 in cellular signaling and disease. Its high potency and demonstrated antitumor activity make it a promising lead compound for further drug development. While the detailed molecular mechanism of its interaction with RSK4 awaits further investigation, the established principles of kinase inhibition provide a strong foundation for understanding its function. Future research should focus on determining its precise binding mode, its selectivity profile across the human kinome, and its efficacy in various preclinical models of disease. This will pave the way for the rational design of next-generation RSK4 inhibitors with improved therapeutic properties.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Mouse Rsk4 as an Inhibitor of Fibroblast Growth Factor-RAS-Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. What are RSK inhibitors and how do they work? [synapse.patsnap.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. RSK4 Kinase Enzyme System [promega.com]

Rsk4-IN-1: A Technical Guide to its Discovery and Development as a Potent and Selective RSK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal S6 Kinase 4 (RSK4) has emerged as a compelling, albeit complex, therapeutic target in oncology. Unlike other members of the RSK family which are generally considered tumor promoters, RSK4 exhibits a dual role, acting as a tumor suppressor in some cancers and a promoter of metastasis and chemoresistance in others. This paradoxical function underscores the need for selective inhibitors to dissect its specific roles and validate its therapeutic potential. This technical guide details the discovery and preclinical development of Rsk4-IN-1, a potent and selective inhibitor of RSK4. This compound is identified as a promising 1,4-dihydro-2H-pyrimido[4,5-d][1][2]oxazin-2-one derivative, demonstrating significant potential in the treatment of cancers where RSK4 is overexpressed and associated with poor prognosis, such as esophageal squamous cell carcinoma (ESCC). This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound.

Introduction: The Rationale for Targeting RSK4

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling pathway.[3] While the roles of RSK1 and RSK2 as tumor promoters are well-established, the function of RSK4 remains a subject of debate.[2] In certain malignancies, such as colorectal and gastric cancers, RSK4 is posited to be a tumor suppressor.[2] Conversely, in non-small cell lung cancer (NSCLC), bladder cancer, and clear cell renal cell carcinoma, elevated RSK4 expression is correlated with poor prognosis, increased metastasis, and resistance to chemotherapy.[4][5] This context-dependent function of RSK4 highlights the critical need for isoform-selective inhibitors to elucidate its precise roles in different cancer types and to develop targeted therapeutic strategies.

The discovery of this compound stems from a focused effort to identify potent and selective inhibitors of RSK4 for the treatment of cancers where it acts as a tumor promoter. Specifically, in esophageal squamous cell carcinoma (ESCC), RSK4 has been identified as a promising therapeutic target.[6]

Discovery and Development of this compound

This compound was identified through the synthesis and screening of a series of 1,4-dihydro-2H-pyrimido[4,5-d][1][2]oxazin-2-one derivatives.[6] This chemical scaffold was optimized to achieve high potency and selectivity for RSK4. The lead compound, designated as compound 14f in the foundational publication by Yuan et al., is marketed and widely recognized in the research community as this compound.[6][7]

Chemical Structure

This compound (Compound 14f)

-

Chemical Name: 1-(tert-butyl)-7-((3,4-difluorophenyl)amino)-4,4-dimethyl-1,4-dihydro-2H-pyrimido[4,5-d][1][2]oxazin-2-one

-

CAS No.: 2755819-10-2[7]

Logical Workflow of this compound Discovery

Caption: Logical workflow for the discovery and development of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant RSK inhibitors for comparison.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | RSK4 | Kinase Assay | 9.5 | [7] |

| This compound (as 14f) | KYSE150 cell proliferation | Cell-based | 570 | [6] |

| This compound (as 14f) | KYSE150 cell invasion | Cell-based | 980 | [6] |

Table 2: Selectivity Profile of Various RSK Inhibitors

| Compound | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference |

| This compound | Data not available | Data not available | Data not available | 9.5 | [7] |

| BI-D1870 | 31 | 24 | 18 | 15 | [8] |

| Pluripotin | 500 | 2500 | 3300 | 10000 | [8] |

| RSK-IN-2 | 30.78 | 37.89 | 20.51 | 91.28 | [8] |

Signaling Pathways

RSK4 is a downstream effector of the Ras-ERK (MAPK) signaling pathway. However, its activation mechanism and downstream substrates can differ from other RSK isoforms, contributing to its unique biological functions.

RSK4 Activation and Downstream Signaling

Caption: Simplified RSK4 signaling pathway in cancer.

Experimental Protocols

The following protocols are based on the methodologies described in the discovery of this compound and standard cell biology techniques.

In Vitro RSK4 Kinase Assay (Adapted for IC50 Determination)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against RSK4.

Workflow:

Caption: General workflow for an in vitro RSK4 kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Dilute recombinant human RSK4 enzyme to the desired concentration in kinase dilution buffer.

-

Prepare a solution of a suitable substrate (e.g., S6 peptide) in kinase buffer.

-

Prepare a stock solution of ATP in kinase buffer.

-

Perform serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the diluted RSK4 enzyme to each well and incubate briefly.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction according to the detection method (e.g., by adding a stop solution for luminescence-based assays).

-

Measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a marker of kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT/CCK8)

Methodology:

-

Cell Seeding:

-

Seed esophageal squamous cell carcinoma cells (e.g., KYSE150) in a 96-well plate at a density of 5,000 cells/well.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

-

Cell Viability Measurement:

-

Add MTT or CCK8 solution to each well and incubate for 1-4 hours.

-

For MTT assays, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value for cell proliferation inhibition.

-

Cell Invasion Assay (Transwell Assay)

Methodology:

-

Chamber Preparation:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Resuspend ESCC cells in serum-free medium and seed them into the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Compound Treatment:

-

Add different concentrations of this compound to both the upper and lower chambers.

-

-

Incubation:

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

-

Staining and Counting:

-

Remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Count the number of invading cells in several microscopic fields.

-

-

Data Analysis:

-

Quantify the extent of invasion and calculate the IC50 for invasion inhibition.

-

In Vivo Xenograft Mouse Model

Methodology:

-

Cell Implantation:

-

Subcutaneously inject ESCC cells (e.g., 5 x 10⁶ KYSE150 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

-

-

Monitoring:

-

Measure the tumor volume and body weight of the mice regularly.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Evaluate the anti-tumor efficacy of this compound by comparing the tumor growth inhibition in the treated group to the control group.

-

Conclusion

This compound represents a significant advancement in the development of selective probes and potential therapeutics targeting RSK4. Its high potency and the detailed preclinical characterization outlined in this guide provide a solid foundation for further investigation into the complex roles of RSK4 in cancer and other diseases. The experimental protocols and data presented herein serve as a valuable resource for researchers in the field of signal transduction and drug discovery. Further studies are warranted to explore the full therapeutic potential of this compound in relevant cancer models and to elucidate the precise mechanisms by which it exerts its anti-tumor effects.

References

- 1. Orthotopic Xenograft Mouse Model in Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal Model: Xenograft Mouse Models in Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transwell migration and invasion assay [bio-protocol.org]

- 7. Orthotopic Xenograft Mouse Model in Esophageal Squamous Cell Carcinoma | Springer Nature Experiments [experiments.springernature.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

Rsk4-IN-1: A Technical Guide to its Target, Signaling Pathway, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rsk4-IN-1 is a potent and selective inhibitor of Ribosomal S6 Kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family of serine/threonine kinases. RSK4 is a downstream effector of the Ras/mitogen-activated protein kinase (MAPK) signaling pathway and has been implicated in a variety of cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] Dysregulation of RSK4 activity has been associated with several types of cancer.[3] This technical guide provides an in-depth overview of this compound, its target protein RSK4, the associated signaling pathway, and methodologies for its in vitro characterization.

This compound and its Target Protein: RSK4

This compound is a potent inhibitor of RSK4 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[4] Its primary target, RSK4 (also known as RPS6KA6), is one of four isoforms in the RSK family (RSK1-4).[1][2] Unlike other RSK isoforms that require growth factor stimulation for activation, RSK4 can be constitutively active in many cell types.[5] The role of RSK4 in cancer is complex and appears to be context-dependent, with reports suggesting it can act as both a tumor promoter and a tumor suppressor.[3][6]

Quantitative Data for this compound

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | RSK4 | 9.5 | Biochemical Kinase Assay |

The RSK4 Signaling Pathway

RSK4 is a key component of the Ras/MAPK signaling cascade. The canonical activation of RSK isoforms is initiated by the activation of cell surface receptors, which leads to the activation of Ras, followed by a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase).[1][2][7] ERK then directly phosphorylates and activates the C-terminal kinase domain of RSK. This event leads to the autophosphorylation of a linker region, creating a docking site for PDK1, which in turn phosphorylates and activates the N-terminal kinase domain of RSK, leading to its full activation.[8] However, RSK4 has been shown to have constitutive, growth factor-independent kinase activity in some cellular contexts.[5]

Activated RSK4 can then phosphorylate a variety of downstream substrates in both the cytoplasm and the nucleus, thereby regulating gene expression, cell proliferation, and survival.

Signaling Pathway Diagram

Experimental Protocols

In Vitro RSK4 Kinase Assay

This protocol is designed to measure the enzymatic activity of RSK4 and to determine the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant active RSK4 protein

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate peptide (e.g., KRRRLSSLRA)

-

ATP

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[9]

-

This compound or other test compounds

-

Phosphocellulose P81 paper (for radiometric assay)

-

Microplate reader (for luminescence assay)

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing Kinase Assay Buffer, the substrate peptide, and the desired concentration of this compound or vehicle control (DMSO).

-

Add recombinant active RSK4 to the reaction mixture and incubate briefly at 30°C.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the presence of this compound to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.

Experimental Workflow for Kinase Assay

Western Blot Analysis of RSK4 Pathway Activation

This protocol is used to assess the phosphorylation status of RSK4 and its downstream targets in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[10]

-

BCA Protein Assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]

-

Primary antibodies (e.g., anti-phospho-RSK, anti-total-RSK, anti-phospho-downstream target, anti-total-downstream target, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies[11]

-

Chemiluminescent substrate[11]

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer.[10]

-

Determine the protein concentration of the lysates using a BCA assay.[11]

-

Denature the protein samples by boiling in Laemmli sample buffer.[10]

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody overnight at 4°C.[10]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Experimental Workflow for Western Blot

Conclusion

This compound is a valuable tool for investigating the biological functions of RSK4. This technical guide provides a foundational understanding of this compound, its target, and its signaling pathway. The detailed experimental protocols offer a starting point for researchers to further characterize the effects of this inhibitor in various cellular contexts and its potential as a therapeutic agent. Further research is warranted to explore the full selectivity profile of this compound and its effects on different cellular processes in more detail.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prominent roles of ribosomal S6 kinase 4 (RSK4) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Functional characterization of human RSK4, a new 90-kDa ribosomal S6 kinase, reveals constitutive activation in most cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Expression of RSK4 Transcript Isoforms in Cancer and Its Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Mouse Rsk4 as an Inhibitor of Fibroblast Growth Factor-RAS-Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bio-rad.com [bio-rad.com]

- 11. origene.com [origene.com]

An In-depth Technical Guide on the Role of Rsk4-IN-1 in MAPK Signaling

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The p90 ribosomal S6 kinase (RSK) family represents a group of serine/threonine kinases that are critical downstream effectors of the Ras/mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4] Among the four human isoforms, RSK4 (Ribosomal Protein S6 Kinase A6) exhibits unique regulatory mechanisms and a controversially discussed, context-dependent role in cancer progression.[1][5][6] Unlike its counterparts, RSK4 can be constitutively active and its function as either a tumor promoter or suppressor varies across different malignancies.[5][6][7] This complexity necessitates the use of precise molecular tools to dissect its specific contributions to cell signaling. Rsk4-IN-1 is a potent and selective inhibitor developed for this purpose. This technical guide provides a comprehensive overview of RSK4's role within the MAPK cascade, presents quantitative data on this compound and related inhibitors, details key experimental protocols for its characterization, and visualizes the associated signaling and experimental workflows.

RSK4: A Unique Effector in the MAPK Signaling Cascade

The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals from growth factors and mitogens to regulate fundamental cellular processes, including proliferation, survival, differentiation, and motility.[3][4][8] The RSK family of kinases (RSK1, RSK2, RSK3, and RSK4) are directly activated by the extracellular signal-regulated kinases (ERK1/2) and serve to relay these signals to a wide array of cytoplasmic and nuclear substrates.[3][9]

While RSK1-3 generally require stimulation by growth factors for activation, RSK4 displays an unusual characteristic: it is often found to be constitutively active in various cell types, even in the absence of serum or growth factors.[6][7][10] This constitutive activity appears to be maintained by low basal levels of ERK activity and is notably independent of PDK1, a kinase required for the full activation of other RSK isoforms.[7]

The functional role of RSK4 is multifaceted and debated. In some contexts, such as clear cell renal cell carcinoma, lung, and bladder cancer, RSK4 acts as a promoter of metastasis and chemoresistance.[11][12][13] Conversely, studies in colorectal and breast cancer have suggested a tumor-suppressive function.[14][15] Some research even indicates that RSK4 can act as a negative feedback regulator, inhibiting the upstream activation of ERK.[16][17] This functional dichotomy underscores the importance of selective inhibitors like this compound to elucidate its precise roles in different biological systems.

Quantitative Analysis of RSK Inhibitors

This compound is a potent inhibitor of RSK4 with a reported IC₅₀ value of 9.5 nM.[18][19] To appreciate its utility, it is valuable to compare its potency and selectivity against other commonly used pan-RSK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for several compounds across the four RSK isoforms.

| Inhibitor | RSK1 (IC₅₀) | RSK2 (IC₅₀) | RSK3 (IC₅₀) | RSK4 (IC₅₀) | Reference(s) |

| This compound | Not Reported | Not Reported | Not Reported | 9.5 nM | [18][19] |

| BI-D1870 | 31 nM | 24 nM | 18 nM | 15 nM | [19][20] |

| Pluripotin (SC1) | 0.5 µM | 2.5 µM | 3.3 µM | 10.0 µM | [19][20] |

| RSK-IN-2 | 30.78 nM | 37.89 nM | 20.51 nM | 91.28 nM | [19] |

This data highlights this compound's high potency for RSK4. While comprehensive selectivity data across all isoforms is not widely published, its designation suggests a targeted design toward RSK4.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₀F₂N₄O₃ | [18] |

| Molecular Weight | 390.38 g/mol | [18] |

| CAS Number | 2755819-10-2 |[18] |

Key Experimental Protocols

Characterizing the activity and cellular effects of this compound requires a combination of in vitro biochemical assays and cell-based functional assays. Below are detailed methodologies for core experiments.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a method to determine the IC₅₀ of this compound against recombinant RSK4 using a luminescence-based kinase assay that measures ATP consumption.

Objective: To quantify the potency of this compound in inhibiting RSK4 enzymatic activity.

Materials:

-

Recombinant human RSK4 enzyme (purified)

-

RSK substrate peptide (e.g., KRRRLSSLRA)

-

This compound (dissolved in DMSO)

-

ATP solution (10 mM)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Dithiothreitol (DTT, 1 M)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well assay plates

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor. Also, prepare a DMSO-only control.

-

Kinase Reaction Setup:

-

Prepare the master mix for the kinase reaction. For each reaction, combine Kinase Assay Buffer, 1 µM DTT, and the desired concentration of ATP (e.g., 10 µM, near the Kₘ for many kinases).

-

Add 5 µL of the master mix to each well of the 96-well plate.

-

Add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells.

-

Add 2 µL of the RSK substrate peptide (final concentration ~0.2 mg/mL).

-

To initiate the reaction, add 2 µL of recombinant RSK4 enzyme (final concentration ~2-5 ng/µL).

-

-

Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

-

ATP Depletion Measurement:

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step depletes the remaining unconsumed ATP.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luciferase-driven light signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cellular Assay for Pathway Inhibition (Western Blot)

This protocol determines if this compound can inhibit RSK4 signaling within a cellular context by analyzing the phosphorylation state of key pathway proteins.

Objective: To validate the in-cell activity of this compound.

Materials:

-

Cancer cell line with active RSK4 (e.g., A549 lung cancer, 786-O renal cancer).

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

This compound (dissolved in DMSO).

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-phospho-RSK (e.g., Ser380), anti-total-RSK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins on an 8-10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using a digital imager. Analyze band intensities to assess changes in protein phosphorylation.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the impact of this compound on the viability and proliferation of cancer cells.

Objective: To determine if inhibition of RSK4 by this compound affects cancer cell growth.

Materials:

-

Cancer cell line of interest.

-

96-well cell culture plates.

-

This compound (in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Treatment: Add 100 µL of medium containing a 2x concentration of serially diluted this compound to the wells. Ensure the final DMSO concentration is below 0.1%.

-

Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

The Dichotomous Role of RSK4 in Cancer

The conflicting reports on RSK4's function—acting as both a tumor promoter and a suppressor—suggest a highly context-dependent role. This dichotomy may be influenced by the specific cancer type, the genetic background of the tumor, or the differential expression of RSK4's two protein-coding isoforms.[5][6] this compound is an invaluable tool for probing these context-specific functions.

Conclusion and Future Directions

This compound provides a potent and selective means to investigate the complex role of RSK4 downstream of the MAPK pathway. Its application in the experimental settings detailed in this guide can help researchers decipher the context-dependent functions of RSK4, from its involvement in fundamental cell biology to its dichotomous role in cancer. By enabling the specific inhibition of RSK4, this chemical probe facilitates the validation of RSK4 as a potential therapeutic target in malignancies where it functions as a disease promoter, such as certain lung and kidney cancers.[11][12][21] Future studies using this compound will be crucial for dissecting the specific downstream substrates and pathways regulated by RSK4, ultimately clarifying its role in health and disease and paving the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Prominent roles of ribosomal S6 kinase 4 (RSK4) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Functional characterization of human RSK4, a new 90-kDa ribosomal S6 kinase, reveals constitutive activation in most cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RSK is a principal effector of the RAS-ERK pathway for eliciting a coordinate, pro-motile/invasive gene program and phenotype in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RSK and MSK in MAP kinase signalling | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 10. researchgate.net [researchgate.net]

- 11. RSK4 promotes the metastasis of clear cell renal cell carcinoma by activating RUNX1-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repurposed floxacins targeting RSK4 prevent chemoresistance and metastasis in lung and bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. oaepublish.com [oaepublish.com]

- 16. Characterization of Mouse Rsk4 as an Inhibitor of Fibroblast Growth Factor-RAS-Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of mouse Rsk4 as an inhibitor of fibroblast growth factor-RAS-extracellular signal-regulated kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. selleckchem.com [selleckchem.com]

- 21. convergencesciencecentre.ac.uk [convergencesciencecentre.ac.uk]

RSK4 as a Therapeutic Target in Cancer: A Technical Guide

Abstract

Ribosomal S6 Kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family, operates as a downstream effector of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Its role in oncology is notably complex and controversial, with a growing body of evidence suggesting a context-dependent function as either a tumor promoter or a tumor suppressor.[1][2][3][4][5] Dysregulation of RSK4 has been implicated in a wide array of malignancies, including those of the lung, breast, kidney, and colon, influencing cellular processes such as proliferation, survival, metastasis, and chemoresistance.[2][5][6] This dual functionality presents both challenges and opportunities for its development as a therapeutic target. The existence of two primary protein-coding isoforms further complicates its biological role, as their differential expression may contribute to the conflicting observations across various cancer types.[1][3][4] This technical guide provides an in-depth overview of RSK4's role in cancer, summarizing key quantitative data, detailing relevant signaling pathways, outlining experimental methodologies for its study, and exploring the current landscape of RSK4-targeted inhibitors.

The Dichotomous Role of RSK4 in Oncology

The function of RSK4 in cancer is not uniform; it is highly dependent on the specific malignancy. In some cancers, high RSK4 expression is a marker of poor prognosis and promotes cancer progression, while in others, its expression is lost, and it functions as a tumor suppressor. This duality is a critical consideration for any therapeutic strategy targeting this kinase.

RSK4 as a Tumor Promoter

In several cancers, RSK4 acts as an oncogene. Elevated expression often correlates with advanced disease, metastasis, and resistance to therapy. For instance, in non-small cell lung cancer (NSCLC), RSK4 is overexpressed and its presence correlates with poor overall survival in adenocarcinoma patients.[6] Similarly, in clear cell renal cell carcinoma (ccRCC), high RSK4 expression is an independent predictor of poor prognosis.[7] Studies have shown that RSK4 promotes tumor promoter-like functions in esophageal, lung, bladder, kidney, and brain cancers.[2]

RSK4 as a Tumor Suppressor

Conversely, a significant body of evidence supports a tumor-suppressive role for RSK4. In colorectal and gastric cancers, RSK4 has been identified as a tumor suppressor.[1][3][4] In colorectal cancer tissues, RSK4 expression is markedly downregulated compared to normal tissues, and its low expression is an independent prognostic factor for poor survival.[8][9] In breast cancer, the role is contradictory, but several studies indicate it functions as a tumor suppressor where its downregulation is associated with hypermethylation of its promoter.[10] Overexpression of RSK4 in certain breast cancer cell lines inhibits proliferation, migration, and clone formation while promoting apoptosis.[10]

The Isoform Conundrum

The RSK4 gene produces four RNA transcripts, two of which are protein-coding, resulting in isoforms 1 and 2.[1][3][4] It has been hypothesized that the differential expression of these isoforms might explain the conflicting roles of RSK4. An in-depth analysis across 33 cancer types revealed that both isoforms can be independent prognostic factors.[1][3][4] However, the upregulation of either isoform can be associated with either a good or bad prognosis depending on the cancer type, and the ratio of the isoforms does not consistently predict clinical outcomes.[1][3][4] This suggests that while isoform expression is clinically relevant, it alone does not resolve the controversy over RSK4's function.[1]

Table 1: The Dichotomous Role of RSK4 Expression in Various Cancers

| Cancer Type | Observed Role | RSK4 Expression Change in Tumor | Correlation with Prognosis | Citations |

| Lung Cancer (Adenocarcinoma) | Promoter | Overexpressed | High expression correlates with poor survival | [6][11][12] |

| Bladder Cancer | Promoter | - | Targeting RSK4 shows therapeutic benefit | [1][13] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Promoter | Overexpressed | High expression correlates with radioresistance and poor prognosis | [2][14][15] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Promoter | Higher than normal tissue | High expression predicts poor prognosis | [7] |

| Colorectal Cancer (CRC) | Suppressor | Downregulated | Low expression correlates with poor prognosis | [1][8][9] |

| Gastric Cancer (STAD) | Suppressor (Contradictory) | Initially reported as a suppressor, but one study found high isoform 1 expression correlates with worse survival. | Controversial | [1][16] |

| Breast Cancer | Suppressor (Contradictory) | Often downregulated; associated with promoter hypermethylation. | Downregulation associated with poor prognosis. | [14][17] |

| Ovarian Cancer | Suppressor | Expressed at low levels in malignant tumors. | Low expression correlates with advanced disease stages. | [2][14] |

RSK4 Signaling Pathways

RSK4 is a serine/threonine kinase that functions downstream of the Ras-Raf-MEK-ERK (MAPK) pathway. Its activation and downstream targets regulate fundamental cellular activities.

Activation of RSK4

Unlike other RSK isoforms (RSK1-3) that require phosphorylation by both ERK and PDK1 for full activation, RSK4 activation appears to be distinct, with some evidence suggesting it may only require ERK.[11] Upon stimulation by mitogens, activated ERK1/2 phosphorylates and activates RSK4, which then modulates the function of its downstream substrates.

Caption: Canonical activation of RSK4 via the Ras/MAPK signaling pathway.

Downstream Effectors and Cellular Functions

RSK4 phosphorylates a variety of cytosolic and nuclear substrates, influencing diverse cellular outcomes. Its controversial role stems from its differential impact on these processes in various cellular contexts.

-

Drug Resistance: In lung cancer, RSK4 promotes chemoresistance by downregulating anti-apoptotic proteins like Bcl2 and cIAP1/2.[6] In breast cancer, its overexpression can reverse doxorubicin resistance by modulating the PI3K/AKT pathway.[14]

-

Metastasis and Migration: RSK4 silencing in lung cancer cells induces a mesenchymal-to-epithelial transition (MET) by inhibiting NFκB activity, thereby preventing migration and invasion.[6] Conversely, in some breast cancer models, RSK4 knockdown promotes migration and metastasis.[18][19]

-

Cell Proliferation and Apoptosis: RSK4's effect on proliferation is also context-dependent. In some settings, it restricts cell growth and induces senescence, potentially through the p53 pathway.[14][20] In ccRCC, it promotes cell cycle progression.[7] It can also affect apoptosis by acting on proteins like Bad.[21]

-

Interaction with Other Kinases: RSK4 has been shown to interact with and phosphorylate GSK-3β, a key regulator of numerous cellular processes.[15]

Caption: Downstream mediators and cellular functions regulated by RSK4.

RSK4 as a Therapeutic Target

The context-dependent oncogenic roles of RSK4 make it an attractive, albeit complex, therapeutic target. Inhibition of RSK4 has shown promise in preclinical models where it acts as a tumor promoter.

Preclinical Validation

-

Lung and Bladder Cancer: Silencing RSK4 or inhibiting its activity sensitizes lung cancer cells to chemotherapy and prevents metastasis in vitro and in vivo.[6][13] These findings highlight its potential as a target in lung adenocarcinoma.[6]

-

Esophageal Squamous Cell Carcinoma (ESCC): RSK4 has been identified as a promising target in ESCC, where targeted inhibition suppressed tumor growth in xenograft models.[22]

Development of RSK4 Inhibitors

While no RSK4-specific inhibitors are in clinical trials, several compounds have been identified in preclinical studies. The high homology between the kinase domains of RSK isoforms makes developing selective inhibitors challenging.[23][24]

-

Repurposed Floxacins: A small-molecule inhibitor screen identified several floxacin antibiotics, including trovafloxacin and moxifloxacin, as potent allosteric inhibitors of RSK4 activation.[6][11] Trovafloxacin was shown to reproduce the effects of RSK4 silencing in vitro and in vivo.[6]

-

Pyrimido-oxazinone Derivatives: A series of 1,4-dihydro-2H-pyrimido[4,5-d][1][2]oxazin-2-one derivatives were developed as novel and potent RSK4 inhibitors. Compound 14f showed significant activity against ESCC cell proliferation and invasion and suppressed tumor growth in xenograft models with no observed toxicity.[22]

Table 2: Preclinical RSK4 Inhibitors

| Inhibitor Class | Example Compound | Mechanism of Action | In Vitro Efficacy (IC50) | Cancer Model | Citations |

| Floxacins | Trovafloxacin, Moxifloxacin | Allosteric inhibitor of RSK4 activation | Not specified | Lung Cancer | [6][11] |

| Pyrimido-oxazinones | Compound 14f | ATP-competitive inhibitor | 0.57 µM (Proliferation), 0.98 µM (Invasion) | Esophageal Squamous Cell Carcinoma | [22] |

| Pan-RSK Inhibitors | SL-0101, BI-D1870 | Target NTKD of RSK1, 2, 4 | Varies | Multiple | [11][25] |

Key Experimental Protocols for RSK4 Research

Investigating the multifaceted role of RSK4 requires a range of molecular and cellular biology techniques.

Analysis of RSK4 Expression

-

Immunohistochemistry (IHC): Used to assess RSK4 protein expression levels and localization in tissue samples (e.g., tumor vs. adjacent normal tissue).

-

Protocol Outline: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed (e.g., using citrate buffer). Sections are blocked and then incubated with a primary antibody specific to RSK4. A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen substrate (e.g., DAB) for visualization. Slides are counterstained (e.g., with hematoxylin) and analyzed.[9][21][26]

-

-

Quantitative RT-PCR (qRT-PCR): Used to measure RSK4 mRNA expression levels.

Functional Assays

-

siRNA/shRNA-mediated Knockdown: Used to study the functional consequences of reduced RSK4 expression.

-

Protocol Outline: Cells are transfected with small interfering RNAs (siRNAs) or transduced with lentiviral vectors expressing short hairpin RNAs (shRNAs) targeting RSK4. A non-targeting sequence is used as a control. Knockdown efficiency is confirmed by qRT-PCR or Western blot. Functional assays are then performed.[6][18][19]

-

-

Migration and Invasion Assays (Transwell): Used to assess the impact of RSK4 on cell motility.

-

Protocol Outline: Cells (e.g., RSK4-knockdown vs. control) are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays). The lower chamber contains a chemoattractant (e.g., FBS). After incubation, non-migrated cells are removed from the top of the membrane, and migrated/invaded cells on the bottom are fixed, stained, and counted.[19][27]

-

Caption: A typical experimental workflow for studying RSK4 function in cancer.

In Vivo Models

-

Xenograft Mouse Models: Used to evaluate the effect of RSK4 on tumor growth and metastasis in a living organism.

-

Protocol Outline: Cancer cells with modified RSK4 expression (knockdown or overexpression) are subcutaneously injected into immunodeficient mice (e.g., nude mice). Tumor volume is measured regularly. For metastasis studies, cells can be injected orthotopically or intravenously. At the end of the study, tumors are excised and weighed, and distant organs are examined for metastatic lesions.[19][22]

-

Protein-Protein Interaction Studies

-

Co-Immunoprecipitation (Co-IP): Used to identify proteins that interact with RSK4.

-

Protocol Outline: Cells are lysed under non-denaturing conditions to preserve protein complexes. The cell lysate is incubated with an antibody specific to RSK4. The antibody-protein complexes are captured (e.g., using Protein A/G beads). After washing, the bound proteins are eluted and analyzed by Western blotting with an antibody against the suspected interacting partner (e.g., GSK-3β).[15]

-

Challenges and Future Directions

The therapeutic targeting of RSK4 is a promising but challenging field. Key hurdles and future research directions include:

-

Resolving the Functional Dichotomy: Understanding the molecular context (e.g., tissue type, genetic background, tumor microenvironment) that dictates whether RSK4 acts as a tumor promoter or suppressor is paramount.

-

Developing Isoform-Specific Inhibitors: Given the high sequence homology among RSK isoforms and the opposing functions of RSK1 and RSK4 in some cancers, developing highly selective RSK4 inhibitors is crucial to avoid off-target effects.[11][23]

-

Identifying Predictive Biomarkers: To translate RSK4 inhibition into the clinic, robust biomarkers are needed to identify patient populations most likely to benefit from such a therapy.

-

Exploring Combination Therapies: Investigating the synergistic potential of RSK4 inhibitors with existing chemotherapies or other targeted agents could provide more effective treatment strategies.

Conclusion

RSK4 is a uniquely complex kinase with a controversial, context-dependent role in cancer biology. It can function as either an oncogene or a tumor suppressor, a dichotomy that appears to be influenced by cancer type and potentially by the differential expression of its isoforms. In cancers where it functions as a tumor promoter, such as lung adenocarcinoma and ESCC, preclinical data strongly support its viability as a therapeutic target. The development of novel allosteric and ATP-competitive inhibitors has provided proof-of-concept for this approach. However, significant challenges remain, including the need to fully elucidate the mechanisms governing its dual function and to develop highly selective inhibitors. Continued research into the intricate signaling networks of RSK4 will be essential to unlock its full potential as a target for cancer therapy.

References

- 1. Differential Expression of RSK4 Transcript Isoforms in Cancer and Its Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential Expression of RSK4 Transcript Isoforms in Cancer and Its Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Prominent roles of ribosomal S6 kinase 4 (RSK4) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. oaepublish.com [oaepublish.com]

- 9. Low expression of RSK4 predicts poor prognosis in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Repurposed floxacins targeting RSK4 prevent chemoresistance and metastasis in lung and bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. convergencesciencecentre.ac.uk [convergencesciencecentre.ac.uk]

- 13. youtube.com [youtube.com]

- 14. RPS6KA6 ribosomal protein S6 kinase A6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Ribosomal S6 protein kinase 4 promotes radioresistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential Expression of RSK4 Transcript Isoforms in Cancer and Its Clinical Relevance [mdpi.com]

- 17. RSK4 inhibits breast cancer cell proliferation and invasion in vitro, and is correlated with estrogen receptor upregulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Expression of RSK4 protein in non-small cell lung cancer tissues, adjacent tissues and its correlation with clinicopathological features - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery, Optimization, and Structure-Activity Relationship Study of Novel and Potent RSK4 Inhibitors as Promising Agents for the Treatment of Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. RSK inhibitors as potential anticancer agents: Discovery, optimization, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What are RSK inhibitors and how do they work? [synapse.patsnap.com]

- 25. mdpi.com [mdpi.com]

- 26. Expression of RSK4 in lung adenocarcinoma tissue and its clinicopathological value: a study based on RNA-seq data and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Rsk4-IN-1 Inhibitor: A Technical Guide to Selectivity and Evaluation

This technical guide provides an in-depth overview of the selectivity profile of Rsk4-IN-1, a potent inhibitor of Ribosomal S6 Kinase 4 (RSK4). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's potency, outlines the signaling context of its target, and provides comprehensive experimental protocols for its evaluation.

This compound Inhibitor Selectivity Profile

This compound is a potent and selective inhibitor of RSK4 with a reported half-maximal inhibitory concentration (IC50) of 9.5 nM[1]. The selectivity of a kinase inhibitor is a critical parameter, defining its utility as a research tool and its potential as a therapeutic agent. While a comprehensive screening of this compound against a broad panel of kinases is not publicly available, a comparative analysis with other known RSK family inhibitors highlights its potency for RSK4. The following table summarizes the IC50 values of this compound and other inhibitors against the RSK isoforms.

| Inhibitor | RSK1 (IC50) | RSK2 (IC50) | RSK3 (IC50) | RSK4 (IC50) | Reference |

| This compound | Not Reported | Not Reported | Not Reported | 9.5 nM | [1] |

| BI-D1870 | 31 nM | 24 nM | 18 nM | 15 nM | [2] |

| Pluripotin | 0.5 µM | 2.5 µM | 3.3 µM | 10.0 µM | [2] |

RSK4 Signaling Pathway

RSK4 is a serine/threonine kinase that functions as a downstream effector in the Ras/MAPK signaling cascade. Unlike other RSK isoforms, RSK4 has been reported to also act as a negative regulator of this pathway and may be constitutively active under certain conditions. Its activation is typically mediated by the upstream kinases ERK and PDK1. Understanding this pathway is crucial for interpreting the cellular effects of this compound.

Caption: The RSK4 signaling cascade, initiated by growth factors and mediated through the Ras/ERK pathway.

Experimental Protocols for Kinase Inhibition Assays

Determining the IC50 value of an inhibitor like this compound requires a robust and reproducible in vitro kinase assay. Below are detailed methodologies for two common approaches: a luminescence-based assay and a traditional radioactive assay.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a non-radioactive, high-throughput compatible method.

Materials:

-

Recombinant active RSK4 enzyme

-

RSK-specific substrate peptide (e.g., KRRRLSSLRA)

-

This compound inhibitor (serial dilutions)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: To each well of the microplate, add the following in order:

-

Kinase Assay Buffer

-

Recombinant RSK4 enzyme

-

This compound dilution (or vehicle control)

-

Substrate peptide

-

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well to a final concentration within the linear range of the assay (typically 10-100 µM).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioactive Kinase Assay (³²P-ATP Filter Binding)

This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

Materials:

-

Recombinant active RSK4 enzyme

-

RSK-specific substrate peptide

-

This compound inhibitor (serial dilutions)

-

Kinase Assay Buffer

-

[γ-³²P]ATP

-

10 mM ATP stock solution

-

P81 phosphocellulose paper

-

1% Phosphoric acid solution

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, recombinant RSK4 enzyme, inhibitor dilution (or vehicle), and substrate peptide.

-

Initiation of Reaction: Start the reaction by adding the [γ-³²P]ATP Assay Cocktail (a mix of unlabeled ATP and [γ-³²P]ATP).

-

Incubation: Incubate the reaction tubes in a 30°C water bath for 15-30 minutes.

-

Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Washing: Wash the P81 strips three to five times for 10 minutes each in a bath of 1% phosphoric acid with gentle stirring to remove unincorporated [γ-³²P]ATP.

-

Data Acquisition: Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value as described in the luminescence assay protocol.

Experimental Workflow for IC50 Determination

The process of determining an inhibitor's IC50 value follows a structured workflow, from reagent preparation to final data analysis. This ensures consistency and accuracy in the derived potency values.

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor in vitro.

References

Rsk4-IN-1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Potent and Selective RSK4 Inhibitor

This technical guide provides a comprehensive overview of Rsk4-IN-1, a potent inhibitor of Ribosomal S6 Kinase 4 (RSK4). The information compiled herein, including its chemical structure, physicochemical properties, and detailed experimental protocols, is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Compound Information

This compound has emerged as a significant chemical tool for investigating the biological functions of RSK4, a serine/threonine kinase implicated in a variety of cellular processes and disease states.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its fundamental properties.

| Property | Value | Reference |

| IC50 | 9.5 nM | --INVALID-LINK-- |

| Molecular Formula | C19H20F2N4O3 | --INVALID-LINK-- |

| Molecular Weight | 390.38 g/mol | --INVALID-LINK-- |

| CAS Number | 2755819-10-2 | --INVALID-LINK-- |

| SMILES | CC(C)(C1=CN=C(N=C1N2C3CCCC3)NC4=CC(F)=C(C(F)=C4)O)OC2=O | --INVALID-LINK-- |

| Appearance | Solid (Off-white to light yellow) | --INVALID-LINK-- |

| Solubility | DMSO: 100 mg/mL (256.16 mM) | --INVALID-LINK-- |

| Storage (Powder) | -20°C for 3 years | --INVALID-LINK-- |

| Storage (In solvent) | -80°C for 6 months | --INVALID-LINK-- |

Biological Context and Signaling Pathway

RSK4 is a member of the p90 ribosomal S6 kinase family and functions as a downstream effector of the Ras/ERK signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[2] The constitutive activation of RSK4 in some cellular contexts, independent of growth factor stimulation, suggests it may have unique regulatory roles compared to other RSK isoforms.[3][4] The inhibition of RSK4 by this compound provides a valuable tool to dissect its specific roles in these complex signaling networks.

Caption: The Ras/ERK/RSK4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving the assessment of RSK4 activity and the effects of its inhibition are provided below.

In Vitro RSK4 Kinase Assay (Radiometric)

This protocol describes a method to measure the kinase activity of RSK4 using a radioactive isotope.

Materials:

-

Active RSK4 enzyme (e.g., Sigma-Aldrich, Cat. No. R8157)

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

Dithiothreitol (DTT), 1 M stock

-

Bovine Serum Albumin (BSA), 50 ng/µL solution

-

Kinase Dilution Buffer (Kinase Assay Buffer with 50 ng/µL BSA)

-

ATP, 10 mM stock solution

-

γ-³²P-ATP (1 mCi/100 µL)

-

Substrate peptide (e.g., KRRRLSSLRA), 1 mg/mL in water

-

Phosphocellulose P81 paper

-

1% Phosphoric acid solution

-

Scintillation counter and fluid

Procedure:

-

Prepare the complete Kinase Assay Buffer by adding DTT to a final concentration of 0.25 mM.

-

Prepare the γ-³²P-ATP Assay Cocktail by mixing Kinase Assay Buffer, 10 mM ATP stock, and γ-³²P-ATP.

-

Dilute the active RSK4 enzyme to the desired concentration using the Kinase Dilution Buffer.

-

In a microcentrifuge tube, combine the diluted RSK4 enzyme, substrate peptide solution, and complete Kinase Assay Buffer.

-

To test the inhibitor, add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control. The final DMSO concentration should not exceed 1%.

-

Initiate the kinase reaction by adding the γ-³²P-ATP Assay Cocktail to bring the total reaction volume to 25 µL.

-

Incubate the reaction mixture at 30°C for 15 minutes.

-

Stop the reaction by spotting 20 µL of the mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper strips three times for approximately 10 minutes each in 1% phosphoric acid with gentle stirring.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

Caption: Workflow for a radiometric RSK4 kinase assay.

In Vitro RSK4 Kinase Assay (Luminescence-based)

This protocol outlines a non-radioactive method to measure RSK4 kinase activity, which is often preferred for high-throughput screening.

Materials:

-

Chemi-Verse™ RSK4 Kinase Assay Kit (BPS Bioscience, Cat. No. 79334) or similar, which includes:

-

Recombinant RSK4

-

5x Kinase Buffer 1

-

500 µM ATP

-

RSK Substrate

-

-

ADP-Glo™ Kinase Assay (Promega, Cat. No. V6930)

-

White, opaque 96-well microplate

-

Microplate reader capable of measuring luminescence

Procedure:

-

Thaw all reagents on ice.

-

Prepare the 1x Kinase Buffer by diluting the 5x Kinase Buffer 1 with water.

-

Prepare the test inhibitor solution by diluting this compound in 1x Kinase Buffer to the desired concentrations.

-

Add 5 µL of the test inhibitor solution to the wells of the 96-well plate. For the positive control, add 5 µL of 1x Kinase Buffer. For the "blank" control, add 5 µL of 1x Kinase Buffer.

-

Prepare a master mix of RSK4 enzyme by diluting it in 1x Kinase Buffer. Add 10 µL of the diluted enzyme to the wells containing the test inhibitor and the positive control. To the "blank" wells, add 10 µL of 1x Kinase Buffer.

-

Prepare a master mix of substrate and ATP by diluting them in 1x Kinase Buffer. Initiate the reaction by adding 10 µL of this master mix to all wells.

-

Incubate the plate at 30°C for 45 minutes.

-

After incubation, add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a microplate reader.

-

The amount of ADP produced is proportional to the kinase activity, and the luminescence signal is inversely correlated with the amount of ADP.

References

- 1. Characterization of Mouse Rsk4 as an Inhibitor of Fibroblast Growth Factor-RAS-Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Functional characterization of human RSK4, a new 90-kDa ribosomal S6 kinase, reveals constitutive activation in most cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Rsk4-IN-1 vs. Other RSK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Rsk4-IN-1 with other notable Ribosomal S6 Kinase (RSK) inhibitors. This document outlines their potency, selectivity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.

Introduction to RSK and Its Inhibition

The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[2] The RSK family comprises four isoforms in mammals: RSK1, RSK2, RSK3, and RSK4. While they share a high degree of homology, emerging evidence suggests isoform-specific functions and roles in various pathologies, particularly cancer.

Dysregulation of the MAPK/RSK signaling cascade is a hallmark of many human cancers, making RSK an attractive target for therapeutic intervention.[3] RSK inhibitors are being investigated for their potential to suppress tumor growth and overcome resistance to conventional therapies.[2] These inhibitors can be broadly categorized based on their selectivity for different RSK isoforms and their mechanism of action, such as ATP-competitive or allosteric inhibition.[2] This guide focuses on the characteristics of this compound in the context of other well-documented RSK inhibitors.

Quantitative Comparison of RSK Inhibitors

The following tables summarize the in vitro potency (IC50 values) of this compound and other selected RSK inhibitors against the four human RSK isoforms. This data has been compiled from various scientific publications and vendor technical data sheets.

Table 1: Potency of this compound and Other RSK Inhibitors (IC50 in nM)

| Inhibitor | RSK1 (nM) | RSK2 (nM) | RSK3 (nM) | RSK4 (nM) | Selectivity Profile |

| This compound | - | - | - | 9.5 | Selective for RSK4 |

| BI-D1870 | 31 | 24 | 18 | 15 | Pan-RSK inhibitor |

| Pluripotin | 500 | 2500 | 3300 | 10000 | Dual ERK1/RasGAP, broad RSK activity |

| RSK-IN-2 | 30.78 | 37.89 | 20.51 | 91.28 | Pan-RSK inhibitor |

| SL0101 | Inhibits | Inhibits | No effect | No effect | Selective for RSK1/2 |

| LJI308 | 4 | 5 | 13 | - | Potent Pan-RSK inhibitor |

| LJH685 | 6 | 5 | 4 | - | Potent Pan-RSK inhibitor |

| FMK | Irreversible | Irreversible | - | Irreversible | Covalent CTKD inhibitor |

Signaling Pathways

The Ras/MAPK/RSK signaling pathway is a central cascade in cellular signal transduction. The following diagram illustrates the canonical pathway and highlights the point of intervention for RSK inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the characterization of RSK inhibitors.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific RSK isoform.

Materials:

-

Recombinant human RSK enzyme (RSK1, RSK2, RSK3, or RSK4)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Substrate peptide (e.g., S6 peptide)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

In a 96-well plate, add the kinase buffer.

-

Add the test inhibitor dilutions to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.

-

Add the RSK enzyme to all wells except the no-enzyme control.

-

Add the substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Western Blot Analysis of RSK Substrate Phosphorylation

This protocol describes how to assess the ability of an inhibitor to block RSK activity in a cellular context by measuring the phosphorylation of a downstream substrate, such as S6 ribosomal protein.

Materials:

-

Cell line of interest (e.g., a cancer cell line with an activated MAPK pathway)

-

Cell culture medium and supplements

-

Test inhibitor

-

Stimulant (e.g., EGF or PMA) to activate the MAPK pathway

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer